Elesclomol

Vue d'ensemble

Description

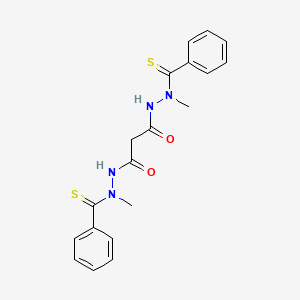

Elesclomol, également connu sous son nom international non propriétaire (INN) de N′1, N′3-diméthyl-N′1, N′3-bis(phénylcarbonothioyl)propanedihydrazide, est un médicament qui déclenche l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses. Il est en cours de développement par Synta Pharmaceuticals et GlaxoSmithKline en tant qu'adjuvant de chimiothérapie. This compound a reçu le statut de voie rapide et de médicament orphelin de la part de la Food and Drug Administration des États-Unis pour le traitement du mélanome métastatique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Elesclomol est synthétisé par une série de réactions chimiques impliquant la formation de bis(thiohydrazide) amide. La synthèse implique la réaction de l'hydrazine avec le disulfure de carbone pour former la thiosemicarbazide, qui est ensuite réagie avec le chlorure de benzoyle pour former le produit final .

Méthodes de Production Industrielle : La production industrielle d'this compound implique l'optimisation des conditions de réaction afin de garantir un rendement élevé et une pureté optimale. Cela comprend le contrôle de la température, du pH et du temps de réaction pour maximiser l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de Réactions : Elesclomol subit plusieurs types de réactions chimiques, notamment :

Complexation : this compound forme des complexes avec des ions métalliques redox-actifs, tels que le cuivre(II), ce qui augmente sa puissance.

Réactifs et Conditions Communes :

Oxydation : Les espèces réactives de l'oxygène sont générées dans des conditions physiologiques au sein des cellules cancéreuses.

Complexation : Les ions cuivre(II) sont couramment utilisés pour former des complexes puissants avec l'this compound.

Principaux Produits Formés : Le principal produit formé par la réaction de l'this compound avec les ions cuivre(II) est un complexe cuivre-elesclomol, qui est significativement plus puissant que le médicament libre .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier le stress oxydatif et la complexation des ions métalliques.

Biologie : this compound est utilisé pour étudier le rôle des espèces réactives de l'oxygène dans les processus cellulaires.

5. Mécanisme d'Action

This compound exerce ses effets en induisant un stress oxydatif au sein des cellules cancéreuses. Il provoque une accumulation d'espèces réactives de l'oxygène, conduisant à des dommages cellulaires et à l'apoptose. This compound nécessite un ion métallique redox-actif pour fonctionner, le complexe cuivre(II) étant significativement plus puissant que les autres complexes métalliques . Les cibles moléculaires et les voies impliquées comprennent la voie d'apoptose mitochondriale, qui est déclenchée par les niveaux élevés d'espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Elesclomol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study oxidative stress and metal ion complexation.

Biology: this compound is used to investigate the role of reactive oxygen species in cellular processes.

Mécanisme D'action

Elesclomol exerts its effects by inducing oxidative stress within cancer cells. It provokes a buildup of reactive oxygen species, leading to cellular damage and apoptosis. This compound requires a redox-active metal ion to function, with the copper(II) complex being significantly more potent than other metal complexes . The molecular targets and pathways involved include the mitochondrial apoptosis pathway, which is triggered by the elevated levels of reactive oxygen species .

Comparaison Avec Des Composés Similaires

Elesclomol est unique en sa capacité à induire un stress oxydatif et à former des complexes puissants avec les ions cuivre(II). Les composés similaires incluent :

Disulfirame : Un autre ionophore du cuivre qui induit un stress oxydatif et a été étudié pour ses propriétés anticancéreuses.

Tétrathiomolybdate : Un chélateur du cuivre utilisé dans le traitement de la maladie de Wilson et étudié pour ses effets anticancéreux.

This compound se démarque par son mécanisme d'action spécifique impliquant la formation d'un complexe cuivre-elesclomol, qui augmente considérablement sa puissance par rapport à d'autres composés .

Activité Biologique

Elesclomol (formerly known as STA-4783) is a small molecule that has garnered attention in the field of oncology due to its unique mechanism of action and potential therapeutic applications. Originally developed as an anticancer agent, this compound has demonstrated significant biological activity, particularly in inducing apoptosis in cancer cells through the generation of oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and potential repurposing for other medical conditions.

Induction of Oxidative Stress

This compound primarily induces apoptosis in cancer cells by elevating levels of reactive oxygen species (ROS). Studies have shown that treatment with this compound results in a rapid increase in ROS, leading to a transcriptional response characteristic of oxidative stress. This mechanism is particularly effective in cancer cells, which often have heightened levels of oxidative stress compared to normal cells. Notably, the antioxidant N-acetylcysteine has been shown to inhibit the pro-apoptotic effects of this compound, confirming that ROS generation is central to its action .

Copper Ionophore Activity

Recent research has identified this compound as a copper ionophore, facilitating the delivery of copper (Cu) ions to critical mitochondrial cuproenzymes. This mechanism not only enhances the therapeutic efficacy against cancer but also suggests potential applications in treating copper deficiency disorders. This compound's ability to increase cellular and mitochondrial iron levels further supports its role in regulating metal homeostasis within cells .

Ferroptosis Induction

This compound has also been implicated in inducing ferroptosis, a form of regulated cell death associated with iron metabolism and lipid peroxidation. Research indicates that this compound targets ATP7A, a copper-transporting ATPase, thereby regulating ferroptosis in colorectal cancer cells . This adds another layer to its biological activity, highlighting its multifaceted role in cancer therapy.

Phase II Clinical Trials

In a pivotal Phase II clinical trial involving 81 patients with stage IV metastatic melanoma, this compound was administered in combination with paclitaxel. The results showed a statistically significant improvement in progression-free survival compared to paclitaxel alone, demonstrating the compound's therapeutic potential .

| Study Phase | Patient Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Phase II | 81 patients with stage IV melanoma | This compound + Paclitaxel | Doubling of progression-free survival time |

Safety and Tolerability

The safety profile of this compound has been favorable, showing tolerability similar to that of paclitaxel alone during clinical trials. This aspect is crucial for its potential use as a combination therapy .

Case Study: this compound in Copper Deficiency Disorders

Recent investigations have explored the repurposing of this compound for treating copper deficiency disorders. In model organisms such as yeast and zebrafish, this compound effectively increased mitochondrial copper content and restored function to copper-dependent enzymes . These findings suggest that this compound could be beneficial beyond oncology.

Research Findings on Cellular Mechanisms

Research has demonstrated that this compound's copper delivery mechanism operates through a complex formation with Cu(II), which facilitates its entry into mitochondria. Once inside, it releases copper ions, thereby promoting mitochondrial apoptosis pathways .

Propriétés

IUPAC Name |

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJIXTWSNXCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042642 | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

488832-69-5 | |

| Record name | Elesclomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elesclomol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELESCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.